molecular formula C31H25N5O7S B11943383 2',3',5'-Tribenzoylthioguanosine CAS No. 88010-92-8

2',3',5'-Tribenzoylthioguanosine

Cat. No.: B11943383
CAS No.: 88010-92-8
M. Wt: 611.6 g/mol
InChI Key: RSBGANDZBGTUFE-UHFFFAOYSA-N
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Description

2',3',5'-Tribenzoylthioguanosine is a thioguanosine derivative characterized by benzoyl protective groups at the 2', 3', and 5' hydroxyl positions of the ribose sugar. This modification enhances stability during oligonucleotide synthesis, particularly in solid-phase methodologies, while the sulfur substitution at the 3'-position introduces unique biochemical properties. The compound is primarily utilized as a phosphoramidite building block for synthesizing oligonucleotides with 3'-S-phosphorothiolate linkages, enabling mechanistic studies of RNA enzymes and ribozymes . Its synthesis typically involves sequential benzoylation and thiolation steps, as inferred from analogous thioguanosine derivatives described in the literature (e.g., 2′-O-methyl-3′-thioguanosine, synthesized in eight steps with a 10.4% overall yield) .

Properties

CAS No.

88010-92-8

Molecular Formula

C31H25N5O7S

Molecular Weight

611.6 g/mol

IUPAC Name

[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H25N5O7S/c32-31-34-25-22(26(44)35-31)33-17-36(25)27-24(43-30(39)20-14-8-3-9-15-20)23(42-29(38)19-12-6-2-7-13-19)21(41-27)16-40-28(37)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,44)

InChI Key

RSBGANDZBGTUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=S)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 2’,3’,5’-Tribenzoylthioguanosine typically involves the benzoylation of thioguanosine. The reaction is carried out by treating thioguanosine with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture to ensure complete benzoylation. The product is then purified through recrystallization or chromatography to obtain pure 2’,3’,5’-Tribenzoylthioguanosine .

Chemical Reactions Analysis

2’,3’,5’-Tribenzoylthioguanosine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include benzoyl chloride, pyridine, hydrogen peroxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2’,3’,5’-Tribenzoylthioguanosine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other nucleoside analogs and derivatives.

    Biology: This compound is studied for its potential role in biochemical pathways and its interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antiviral and anticancer treatments.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,3’,5’-Tribenzoylthioguanosine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

2′-O-Methyl-3′-Thioguanosine

  • Structural Features : Retains a 2′-O-methyl group instead of benzoyl protection, with a sulfur atom replacing the 3′-oxygen.
  • Synthesis: Eight-step synthesis starting from 2′-O-methyl-N2-(isobutyryl) guanosine, yielding a phosphoramidite derivative for solid-phase oligonucleotide incorporation .
  • Applications : Probes hydrogen-bonding interactions in ribozyme catalysis. For example, it demonstrated that the 2′-hydroxyl group in the Tetrahymena ribozyme contributes to catalysis independently of the 3′-oxygen/sulfur substitution .

2',5'-Dideoxy-5'-Thio-Guanosine Thiophosphoramidite

  • Structural Features : Lacks hydroxyl groups at 2' and 5' positions, with a sulfur atom at the 5'-position.
  • Applications: Used in non-chiral 3' and 5' thiophosphate-containing oligonucleotides, likely for enhanced nuclease resistance in vivo .
  • Key Findings : Thiophosphate modifications improve pharmacokinetic properties but may alter target-binding affinity compared to natural phosphodiesters .

3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine

  • Structural Features : Acetyl groups at 3', 5', and N2 positions; lacks ribose 2'-hydroxyl (deoxy form).
  • Synthesis: Acetylation of 2’-deoxyguanosine using isobutyryl chloride and TMSCl, followed by protective group manipulation .
  • Applications : Intermediate in nucleoside prodrug synthesis; used in studies of DNA repair and polymerase activity .
  • Key Findings : Acetylation improves membrane permeability but requires enzymatic deprotection for activation .

2'-Deoxyguanosine 3',5'-Diphosphate

  • Structural Features : Diphosphate groups at 3' and 5' positions; deoxyribose sugar.
  • Properties : XlogP = -4.1, indicating high hydrophilicity; used in structural studies of nucleotide-binding proteins .
  • Applications : Substrate for kinases and polymerases; tool for probing enzymatic mechanisms .

Comparative Data Table

Compound Structural Modifications Synthesis Steps/Yield Key Applications Notable Findings
2',3',5'-Tribenzoylthioguanosine 2',3',5'-benzoyl; 3'-S substitution ~8 steps (inferred) Ribozyme catalysis studies Stabilizes oligonucleotides for mechanistic probing
2′-O-Methyl-3′-Thioguanosine 2′-O-methyl; 3′-S substitution 8 steps, 10.4% yield Hydrogen-bonding interaction probes 2′-methoxy disrupts catalysis independently of 3′-S
2',5'-Dideoxy-5'-Thio-Guanosine 2',5'-deoxy; 5'-S substitution Not specified Therapeutic oligonucleotides Enhances nuclease resistance
3’,5’,N2-Tri-O-acetyl 2’-Deoxyguanosine 3’,5’,N2-acetyl; 2’-deoxy Multi-step acetylation Prodrug development Requires deactivation for bioactivity
2'-Deoxyguanosine 3',5'-diphosphate 3',5'-diphosphate; 2'-deoxy Not specified Enzymatic substrate studies Hydrophilic; binds nucleotide-dependent proteins

Research Implications and Contrasts

  • Synthetic Complexity: While 2',3',5'-Tribenzoylthioguanosine and 2′-O-methyl-3′-thioguanosine require multi-step syntheses with protective group chemistry, 2'-deoxyguanosine derivatives (e.g., 3’,5’,N2-Tri-O-acetyl) prioritize functionalization for prodrug activation .
  • Biochemical Utility: Sulfur substitutions (3'- or 5'-S) in thioguanosines enhance stability and enable atomic mutagenesis, whereas acetyl/deoxy modifications optimize pharmacokinetics or substrate specificity .
  • Contradictions : challenges the role of 3'-S in hydrogen bonding, whereas other studies (e.g., ) suggest sulfur’s broader utility in nuclease resistance without mechanistic trade-offs.

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